![molecular formula C17H18N2O2 B7684198 2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7684198.png)
2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MPQ and is synthesized through a complex process involving several chemical reactions. In
Wirkmechanismus
The mechanism of action of MPQ is still not fully understood. However, it has been suggested that MPQ acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. MPQ has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
MPQ has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. MPQ has also been shown to modulate the immune system and reduce inflammation. Additionally, MPQ has been found to have anti-viral properties and can inhibit the replication of certain viruses, including HIV.
Vorteile Und Einschränkungen Für Laborexperimente
MPQ has several advantages for lab experiments. It is a potent compound with a unique structure that makes it suitable for studying the mechanism of action and potential applications. However, the synthesis process is complex and requires expertise in organic chemistry. Additionally, the compound is not readily available and can be expensive.
Zukünftige Richtungen
There are several future directions for the study of MPQ. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of MPQ. The compound could also be studied for its potential use in combination therapy with other anti-cancer or anti-viral drugs. Finally, the effects of MPQ on different types of cancer and viral infections could be further explored.
Conclusion:
In conclusion, MPQ is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis process is complex, and the compound is not readily available, but MPQ has several advantages for lab experiments. Further studies are needed to fully understand the mechanism of action and potential applications of MPQ.
Synthesemethoden
The synthesis of MPQ involves several chemical reactions, including the condensation of 2-methyl-1H-pyrrole-3-carboxylic acid with 2-methyl-4-nitroaniline, followed by reduction and cyclization. The final product is obtained through a reaction with pyrrolidine-1-carboxylic acid. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MPQ has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. MPQ has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, MPQ has been studied for its potential use in the treatment of viral infections, including HIV.
Eigenschaften
IUPAC Name |
2-methyl-10-(pyrrolidine-1-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-9-12-5-4-6-13-15(12)19(11)10-14(16(13)20)17(21)18-7-2-3-8-18/h4-6,10-11H,2-3,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJWTXJESPDHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(1-pyrrolidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.